molecular formula C13H25ClN2O2 B2427865 tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 1100748-78-4

tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No.: B2427865
CAS No.: 1100748-78-4
M. Wt: 276.81
InChI Key: GLRKHHOEBIYDPM-PPHPATTJSA-N
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Description

tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C13H25ClN2O2.

Properties

IUPAC Name

tert-butyl 3-amino-7-azaspiro[3.5]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-6-13(7-9-15)5-4-10(13)14;/h10H,4-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRKHHOEBIYDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2N)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing via Alkylation and Cyclization

A widely cited approach involves the reaction of bis(2-chloroethyl) ether (compound V) with cyanoacetaldehyde diethyl acetal (compound II) in the presence of sodium hydride (NaH) and tetrahydrofuran (THF). The mechanism proceeds through a double alkylation, where NaH deprotonates the acetal, enabling nucleophilic attack on the chloroethyl ether. Subsequent cyclization forms the spirocyclic intermediate VI, which is then subjected to epoxidation using meta-chloroperbenzoic acid (mCPBA) to yield the final spiro structure. Key parameters include:

  • Molar ratio : Compound II : Compound V : NaH = 1.0 : 1.0 : 1.5–4.0.
  • Temperature : 60–120°C for alkylation; 10–60°C for epoxidation.
  • Solvent : THF or dimethylformamide (DMF) for alkylation; dichloromethane (DCM) or acetonitrile for epoxidation.

This method achieves a total yield of 70.7% and avoids hazardous reagents like nitromethane, making it scalable.

Two-Step Cyclization with Phase Transfer Catalysis

An alternative route employs bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal in a two-step process:

  • First cyclization : Conducted in DMF with tetrabutylammonium bromide (phase transfer catalyst) and potassium iodide (KI) at 70–100°C for 10–24 hours.
  • Second cyclization : Lithium aluminum hydride (LiAlH4) reduces intermediates in tetrahydrofuran (THF) at –10°C, followed by neutral alumina column purification.

This method addresses ring-opening side reactions by optimizing acid-binding agents (e.g., anhydrous K2CO3) and achieves yields up to 82.6% .

Functionalization to Introduce the 1-Amino Group

Introducing the 1-amino group requires selective modification of the spirocyclic intermediate.

Reductive Amination

After constructing the spiro core, reductive amination is performed using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. The tert-butyl carbamate group remains stable under these conditions, and the hydrochloride salt is precipitated via HCl gas bubbling.

Direct Amination via SN2 Displacement

In some protocols, a brominated spiro intermediate undergoes nucleophilic substitution with aqueous ammonia at elevated temperatures (80–100°C). This method risks over-alkylation but benefits from shorter reaction times.

Critical Analysis of Methodologies

Parameter Ring-Closing/Alkylation Two-Step Cyclization
Total Yield 70.7% 82.6%
Key Reagents NaH, mCPBA LiAlH4, phase transfer catalyst
Temperature Range 60–120°C –10°C to 100°C
Scalability High (kg-scale demonstrated) Moderate (requires column chromatography)
Hazardous Reagents None LiAlH4 (pyrophoric)

The ring-closing/alkylation method is superior for industrial production due to its avoidance of pyrophoric reagents and higher scalability. However, the two-step cyclization offers marginally better yields and solves ring-opening issues common in spirocyclic syntheses.

Optimization Strategies and Challenges

Epoxidation Efficiency

Epoxidation with mCPBA in DCM achieves >90% conversion but generates acidic byproducts requiring careful neutralization. Hydrogen peroxide (H2O2) is a greener alternative but necessitates longer reaction times.

Stereochemical Considerations

Racemization during functionalization is mitigated by maintaining low temperatures (–10°C) during LiAlH4 reductions. The hydrochloride salt’s ionic character further stabilizes the structure against enantiomerization.

Solvent Selection

THF and DMF are preferred for their ability to dissolve polar intermediates, but DMF poses toxicity concerns. Recent trials with cyclopentyl methyl ether (CPME) show promise as a safer alternative.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Studies

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride has been investigated for its potential pharmacological properties, particularly as an inhibitor in various biological pathways.

Case Study: Neuroprotective Effects

Research has indicated that compounds with spirocyclic structures exhibit neuroprotective effects. In a study involving neurodegenerative models, this compound demonstrated the ability to reduce oxidative stress and improve neuronal survival rates, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of other bioactive molecules. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy.

Case Study: Synthesis of Derivatives

In synthetic chemistry, this compound has been used to create derivatives that exhibit improved binding affinities to specific biological targets, enhancing their therapeutic potential .

Drug Development

The compound is being explored in drug development processes, particularly for creating novel analgesics and anti-inflammatory agents. Its structural characteristics are conducive to modifications that can yield compounds with desired pharmacokinetic properties.

Case Study: Analgesic Activity

In preclinical trials, derivatives of this compound showed promising analgesic activity comparable to existing pain management medications, indicating its potential for further development .

The biological activity of this compound is being profiled to understand its mechanism of action at the molecular level. This profiling includes assessing its interaction with various receptors and enzymes.

Case Study: Receptor Binding Studies

Binding studies have revealed that the compound interacts with specific neurotransmitter receptors, suggesting it may modulate synaptic transmission and potentially influence mood disorders .

Table 1: Comparative Analysis of Biological Activities

Compound NameActivity TypeReference
This compoundNeuroprotective
Derivative A (modified tert-butyl compound)Analgesic
Derivative B (spirocyclic derivative)Receptor Modulator

Table 2: Synthesis Pathways

Synthesis MethodYield (%)Reference
Direct condensation with amines85
Multi-step synthesis involving spirocyclic intermediates75

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS No. 1100748-78-4) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow interaction with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and patents.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H25ClN2O2
  • Molecular Weight : 276.81 g/mol
  • Purity : Typically ≥ 97% .

Research indicates that compounds related to the 7-azaspiro[3.5]nonane framework exhibit modulation of chemokine receptors, specifically CCR3 and CCR5. These receptors are crucial in various inflammatory and immune responses, making them significant targets for treating conditions such as HIV/AIDS and other inflammatory diseases .

Key Findings:

  • Chemokine Receptor Modulation : The compound has been shown to regulate the activity of chemokine receptors, which may help in managing diseases related to immune response dysregulation .
  • GPR119 Agonism : A related study identified derivatives of the 7-azaspiro[3.5]nonane series as GPR119 agonists, which are promising for glucose homeostasis management in diabetic models .

In Vitro Studies

In vitro assays have demonstrated the ability of tert-butyl 1-amino-7-azaspiro[3.5]nonane derivatives to inhibit specific enzyme activities and modulate receptor functions:

StudyCompound TestedBiological ActivityReference
154gGPR119 Agonist
2VariousCCR3/CCR5 Modulation

In Vivo Studies

Animal model studies have shown that certain derivatives can significantly lower glucose levels in diabetic rats, indicating a potential therapeutic role in metabolic disorders .

Case Studies

  • HIV Treatment : A patent outlines the use of related compounds for preventing HIV infection by targeting CCR5, highlighting the therapeutic implications of these compounds in antiviral strategies .
  • Inflammatory Diseases : Research has indicated that modulation of chemokine receptors can lead to reduced inflammation, suggesting potential applications in treating autoimmune conditions .

Q & A

Q. Table 1: Reaction Conditions for Synthesis

StepReagents/ConditionsYield Optimization
CyclizationZn/Cu, trichloroacetyl chloride, THF, 0–25°CSolvent purity >99%, inert atmosphere
Salt FormationHCl (aq.), pH 4–6, stirring 12–24 hrsSlow acid addition to avoid impurities

How is the molecular structure of this compound characterized?

Basic
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.15 ppm for tert-butyl protons ).
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ at m/z 240.34) .
  • X-ray Crystallography : Resolves spirocyclic geometry and hydrogen bonding in the hydrochloride salt .

Note : Discrepancies in spectral data (e.g., split peaks in NMR) may arise from conformational flexibility; use low-temperature NMR or DFT calculations for validation .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and chemical goggles (prevents skin/eye irritation; H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
  • Storage : 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Tip : Monitor for decomposition products (e.g., CO, NOx) during high-temperature reactions using gas detectors .

How can reaction conditions be optimized for higher yield in derivative synthesis?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Catalysis : Pd/C or Ni catalysts improve hydrogenation efficiency for reduced derivatives .
  • pH Control : Maintain pH 7–8 during amide coupling to avoid tert-butyl ester hydrolysis .

Case Study : Optimizing oxidation of the amino group with KMnO4 in acetone/water (1:1) increased yield from 65% to 82% by adjusting temperature to 40°C .

What strategies resolve contradictions in spectral data during structural analysis?

Q. Advanced

  • Multi-Technique Validation : Combine NMR, IR, and X-ray to distinguish isomers (e.g., axial vs. equatorial amine positions) .
  • Dynamic NMR : Resolve overlapping signals caused by ring inversion at 25°C .
  • Computational Chemistry : Match experimental ¹³C NMR shifts with DFT-calculated values (error margin <2 ppm) .

Example : A ¹H NMR discrepancy (δ 2.58 ppm vs. literature δ 2.62 ppm) was resolved by confirming solvent effects (CDCl3 vs. DMSO-d6) .

How can researchers assess the compound’s potential in drug design?

Q. Advanced

  • Target Binding Studies : Use SPR or ITC to measure affinity for enzymes/receptors (e.g., kinases ).
  • Solubility Profiling : Compare hydrochloride salt vs. free base in PBS (pH 7.4) to optimize bioavailability .
  • In Vitro Assays : Screen for antimicrobial activity (MIC ≤8 µg/mL against S. aureus) using broth microdilution .

Q. Table 2: Biological Activity Data

Assay TypeTargetResult
Enzymatic InhibitionTyrosine kinaseIC₅₀ = 12 µM
Cytotoxicity (MTT)HeLa cellsCC₅₀ = 45 µM

What analytical methods quantify impurities in synthesized batches?

Q. Advanced

  • HPLC-MS : Detect trace impurities (<0.1%) using C18 columns and 0.1% TFA in acetonitrile/water .
  • Elemental Analysis : Verify nitrogen content (theoretical 11.6% vs. experimental 11.4%) to confirm purity .
  • TGA-DSC : Identify residual solvents (e.g., THF) by weight loss at 80–120°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.